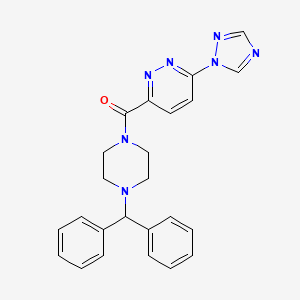

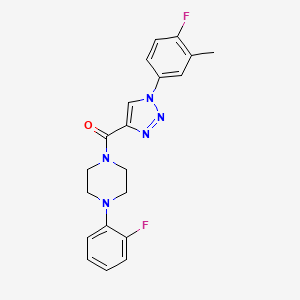

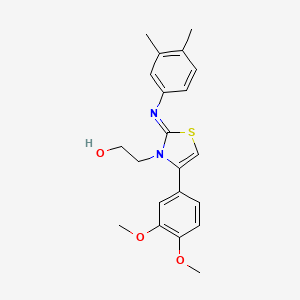

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build the molecule piece by piece. While specific synthesis details for this compound are not readily available, compounds with similar structures typically undergo reactions such as nucleophilic substitution, cycloadditions, and condensation reactions. For example, synthesis involving triazole and pyridazinone moieties often utilizes hydrazide and carbohydrazide as precursors, reacting with various aldehydes or ketones under catalytic or acidic conditions to form the desired heterocyclic rings (Bassyouni et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which may influence the molecule's electronic distribution, conformational stability, and reactivity. X-ray crystallography and NMR spectroscopy are common methods used to elucidate the structure, providing detailed information about the spatial arrangement of atoms (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds containing triazole and pyridazinone rings are known for their reactivity towards nucleophiles and electrophiles. They may undergo further functionalization through reactions such as halogenation, Suzuki coupling, and Michael addition, offering pathways to derivatives with varied biological activities (Karkhut et al., 2014).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the heteroatoms and functional groups present, which can form hydrogen bonds and other intermolecular interactions (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties of such a compound would be defined by its functional groups. The triazole and pyridazinone rings impart a degree of acidity and nucleophilicity, affecting its reactivity with other chemicals. Stability under various conditions, reactivity towards different classes of reagents, and the potential for undergoing redox reactions are key aspects of its chemical behavior (Rudolph et al., 2015).

Wissenschaftliche Forschungsanwendungen

Cytoprotective Antiulcer Activity The derivative compounds, including (1H-1,2,4-triazol-1-yl)pyrimidines, have been synthesized and evaluated for cytoprotective antiulcer activity. These compounds demonstrated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating a potential therapeutic application in ulcer treatment and cytoprotection (Ikeda et al., 1996).

Enzymatic Involvement in Methanol Detoxification Research indicates the involvement of several enzymes, including cytochrome P450 monooxygenases, catalases, alcohol dehydrogenases, esterases, and glutathione S-transferases in methanol detoxification. This is based on studies conducted on Drosophila melanogaster, providing insights into the metabolic pathways involved in alcohol metabolism (Wang et al., 2013).

Anti-Asthmatic Activities Derivatives including ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides have been synthesized and showed potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. This suggests potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Inhibition of Adipocyte Differentiation and Adipose Tissue Development The compound, 1-(6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-c)pyridazin-3-yl)-N3-((7-pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo(7)annulene-2-yl)-1H-1,2,4-triazole-3,5-diamine (R428), has been studied for its role in inhibiting adipocyte differentiation and reducing adipose tissue development in a murine model. This opens avenues for research in obesity and related metabolic disorders (Lijnen et al., 2011).

Enhancement of Synaptic Plasticity and Reversal of Motor and Cognitive Functions NSI-189 Phosphate, a compound related to the given chemical structure, has been shown to enhance synaptic plasticity and reverse impairments in motor and cognitive functions in a mouse model, suggesting its potential application in treating neurodegenerative diseases and cognitive disorders (Liu et al., 2019).

Anti-inflammatory Activity The derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, including the triazole variant, have exhibited potential anti-inflammatory activity, indicating a possible alternative to classical non-steroidal anti-inflammatories by acting through inhibition of tumor necrosis factor-alpha production (Robert et al., 1997).

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-triazole ring have been found to interact with various biological targets, including enzymes like aromatase .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme .

Biochemical Pathways

Compounds with a 1,2,4-triazole ring have been found to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds with a 1,2,4-triazole ring have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Zukünftige Richtungen

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone” and similar compounds could have potential applications in the development of new anticancer drugs.

Eigenschaften

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O/c32-24(21-11-12-22(28-27-21)31-18-25-17-26-31)30-15-13-29(14-16-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,23H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVYTTIAWAXTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)

![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)